4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-2-22-11-7-9-12(10-8-11)23(20,21)18-14-6-4-3-5-13(14)15(19)17-16/h3-10,18H,2,16H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCAYMZIEQQNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 4-ethoxybenzenesulfonyl chloride with 2-aminobenzohydrazide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function . This interaction can affect various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Core Structural Variations
The compound’s closest analogs are hydrazinecarbonyl-containing sulfonamides. Key structural differences include:
- Substituents on the aromatic rings: Chloro, nitro, and dimethylamino groups: Compounds like 4-[(2-{N'-[(4-chlorophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide (compound 15 in ) and its nitro- (17) and dimethylamino-substituted (16) analogs exhibit altered electronic properties and solubility . Ethoxy vs. methoxy groups: The ethoxy group in the target compound may confer higher lipophilicity compared to methoxy-substituted analogs (e.g., ).
Physicochemical and Spectral Properties
Melting Points and Solubility
Spectral Characteristics
- IR Spectroscopy :
- NMR :
Coordination and Sensing
Enzyme Inhibition
- COX-2 inhibition: Sulfonamides with ethenyl-quinazolinone moieties () demonstrate IC₅₀ values <1 µM, highlighting the impact of aromatic extensions on activity .
- Carbonic anhydrase inhibition: Beta/gamma amino acid-substituted sulfonamides () show nanomolar inhibition, underscoring the role of auxiliary functional groups .
Stability and Tautomerism
- Triazole-thione tautomerism : Compounds 7–9 () exist as thione tautomers, confirmed by IR (absence of S-H stretches) and NMR . The target compound’s hydrazinecarbonyl group may similarly participate in tautomerism or metal coordination.
Biological Activity
4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the cardiovascular system. This article reviews various studies that investigate its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural characteristics:
- IUPAC Name : this compound
- Molecular Formula : C15H17N3O4S
- Molecular Weight : 335.38 g/mol
- Purity : 95% .
Research indicates that sulfonamide derivatives, including this compound, may exert their biological effects through interactions with various biomolecules. A study utilizing an isolated rat heart model demonstrated that certain benzene sulfonamides affect perfusion pressure and coronary resistance, suggesting potential cardiovascular applications .
Cardiovascular Effects
A notable study explored the impact of various benzene sulfonamide derivatives on perfusion pressure in an isolated heart model. The experimental design included multiple groups treated with different compounds, including the target compound. The results indicated that some derivatives significantly decreased perfusion pressure compared to controls, suggesting a potential for therapeutic use in managing cardiovascular conditions.
| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|---|
| I | Control | - | Baseline |
| II | Sulfonamide A | 0.001 | Decreased |
| III | Sulfonamide B | 0.001 | Decreased |
| IV | This compound | 0.001 | Significant decrease |
The study highlighted the compound's ability to interact with calcium channels, further supporting its role in modulating cardiovascular dynamics .
Pharmacokinetics
Pharmacokinetic parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. Theoretical evaluations using computational models have suggested favorable permeability characteristics for this compound, indicating potential efficacy in clinical settings .
Case Studies and Findings
Several case studies have documented the effects of similar compounds on cardiovascular health:
- Study on Perfusion Pressure : The effects of various sulfonamides were evaluated over time (3 to 18 minutes). Results indicated a time-dependent decrease in perfusion pressure when treated with specific sulfonamides, including derivatives similar to our compound .
- Calcium Channel Interaction : Theoretical docking studies suggested that the compound might inhibit calcium channels, contributing to its biological activity .
Q & A
Q. What are the key synthetic routes for 4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a hydrazinecarbonyl precursor with a 4-ethoxybenzenesulfonamide derivative. Critical steps include:
- Hydrazine incorporation : Refluxing hydrazine hydrate with a carbonyl precursor (e.g., benzothiazole or triazolothiazole intermediates) in ethanol or DMF .
- Sulfonamide linkage : Activating the sulfonyl chloride group for nucleophilic substitution with an aniline derivative under controlled pH (7–9) and temperature (40–60°C) .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
Q. Optimization strategies :
- Use kinetic studies to adjust reaction time and temperature.
- Screen solvents (e.g., DMF vs. THF) to improve yields.
- Monitor pH to minimize side reactions (e.g., hydrolysis of the hydrazine group) .
Q. What analytical methods are recommended for characterizing this compound and verifying its purity?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and hydrazinecarbonyl (δ ~8.5–9.5 ppm for CONHNH₂) .
- FT-IR : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and hydrazine N–H (~3300 cm⁻¹) .
- Chromatography :
- HPLC (C18 column, acetonitrile/water): Purity >95% with retention time consistency .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₆N₃O₄S: 342.08) .
Q. How can researchers design preliminary biological assays to evaluate its bioactivity?
- Enzyme inhibition assays : Target carbonic anhydrase or cyclooxygenase isoforms due to sulfonamide’s known affinity. Use fluorometric or spectrophotometric methods (e.g., 4-nitrophenyl acetate hydrolysis) .
- Cell-based assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Data interpretation : Compare IC₅₀ values with control inhibitors (e.g., acetazolamide for carbonic anhydrase) .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?
- Molecular docking : Use AutoDock Vina to predict binding poses with target enzymes (e.g., carbonic anhydrase IX). Focus on interactions between the sulfonamide group and Zn²⁺ in the active site .
- QSAR studies : Correlate substituent effects (e.g., ethoxy vs. methoxy) with bioactivity using descriptors like logP and polar surface area .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?
- Single-crystal X-ray diffraction : Determine bond lengths (e.g., S–N ~1.63 Å) and angles (e.g., C–S–O ~106°) to validate tautomerism in the hydrazinecarbonyl group .
- Hydrogen bonding analysis : Identify intermolecular N–H⋯O and O–H⋯O interactions (e.g., N⋯O distance ~2.85 Å) influencing crystal packing .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
Q. How should researchers address contradictory bioactivity data across studies?
- Case example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions (pH, buffer composition).
- Resolution steps :
- Standardize assay protocols (e.g., Tris-HCl buffer pH 7.4 vs. phosphate buffer pH 7.0) .
- Validate purity (HPLC) to rule out impurities affecting results .
- Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .
Q. What strategies improve yield in multi-step syntheses of analogs?
-
DoE (Design of Experiments) : Optimize variables (temperature, catalyst loading) using a 3² factorial design .
-
Intermediate trapping : Use stabilizing agents (e.g., Boc protection for hydrazine intermediates) .
-
Yield data example :
Step Yield (%) Key Factor 1 65 Solvent (DMF) 2 78 Temp (50°C) 3 82 Catalyst (Pd/C)
Q. How can isotopic labeling (e.g., ¹⁵N) aid in studying metabolic pathways?
- Synthesis : Incorporate ¹⁵N-labeled hydrazine to track metabolic fate via LC-MS .
- Applications :
- Identify metabolites in hepatocyte incubations.
- Quantify renal excretion rates in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
